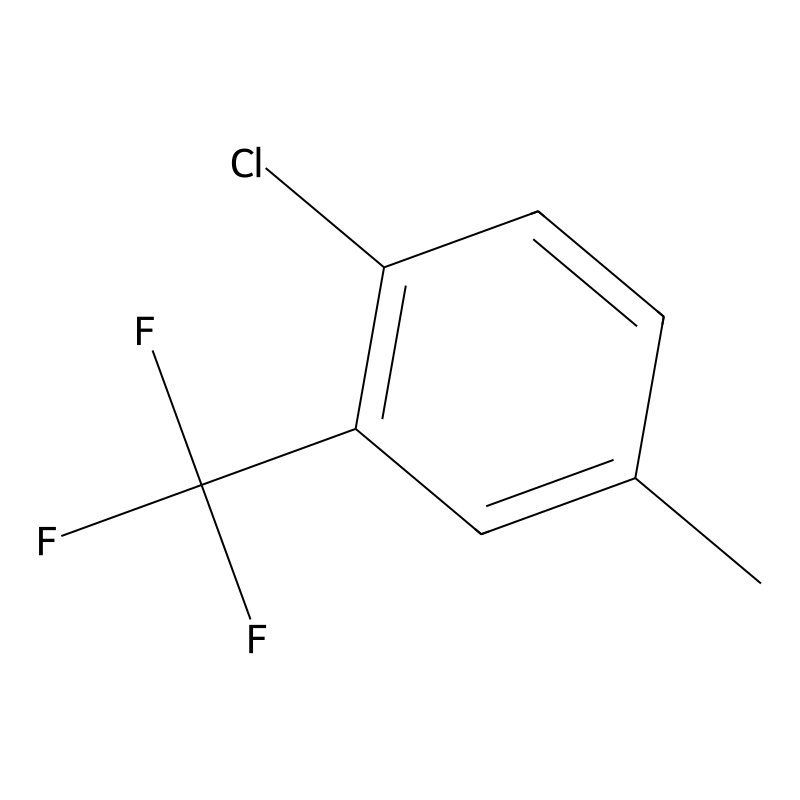

2-Chloro-5-methylbenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Physical Chemistry

Field: Physical Chemistry

Application Summary: 2-Chloro-5-methylbenzotrifluoride is used in the study of bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution .

Experimental Procedure: Aqueous free bromine species (e.g., HOBr, BrCl, Br2, BrOCl, Br2O, and H2OBr+) react with activated aromatic compounds via electrophilic aromatic substitution to generate products with industrial applications, environmental consequences, and potentially adverse biological effects . The relative contributions of these brominating agents to overall bromination rates can be calculated via nonlinear regression analyses of kinetic data collected under a variety of solution conditions .

Results: The study found that the structure of the substituent has a significant effect on bromination rates .

Application in Bioorganic Chemistry

Field: Bioorganic Chemistry

Application Summary: 2-Chloro-5-methylbenzotrifluoride is used in the synthesis of quinoline derivatives, which have antifungal, antibacterial, antitumor, and anticancer effects .

Experimental Procedure: By employing microwave irradiation, 2-chloro-5,6-dimethyl-3- ( ( (substituted-benzylidene)hydrazono)methyl)quinoline can be synthesized quickly and efficiently . One-pot reaction between ( E )-2-chloro-3- (hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .

Results: The synthesized compounds were evaluated for their antibacterial and antifungal activity in vitro . Some compounds demonstrated effective antibacterial activity against Escherichia coli and Pseudomonas aeruginosa Gram-negative bacteria . Some compounds exhibited moderate antifungal activity against C. albicans, A. niger, and A. clavatus .

2-Chloro-5-methylbenzotrifluoride is an aromatic compound characterized by the presence of a chlorine atom, a methyl group, and three fluorine atoms attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 202.58 g/mol. The compound is notable for its unique structure, which combines halogenated and trifluoromethyl functionalities, making it a subject of interest in various chemical applications.

As mentioned earlier, there is no current information available on the specific mechanism of action of 5-chloro-2-methylbenzotrifluoride in any biological system.

Due to the limited information on this specific compound, it's crucial to handle it with caution assuming similar properties to other aromatic halides. Potential hazards include:

- Skin and eye irritation: Aromatic halides can irritate skin and eyes upon contact.

- Inhalation hazard: Inhalation may cause respiratory irritation.

- Environmental impact: Organic halides can be harmful to aquatic life; proper disposal is essential.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of derivatives like 5-methylbenzotrifluoride.

- Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the electrophilicity of the benzene ring, allowing for further substitution reactions at other positions.

- Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to yield other functional groups.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.

The synthesis of 2-Chloro-5-methylbenzotrifluoride can be achieved through several methods:

- Direct Halogenation: This method involves chlorinating 5-methylbenzotrifluoride using chlorine gas or chlorinating agents such as phosphorus oxychloride under controlled conditions.

- Nucleophilic Substitution: Starting from 2-chloro-5-nitrobenzotrifluoride, reduction of the nitro group followed by chlorination can yield 2-Chloro-5-methylbenzotrifluoride.

- Electrophilic Aromatic Substitution: Utilizing suitable aromatic precursors and introducing the chloro and trifluoromethyl groups through sequential substitution reactions can also lead to the desired compound.

These methods emphasize the compound's accessibility for synthetic chemists and its utility in organic synthesis.

2-Chloro-5-methylbenzotrifluoride finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

- Material Science: The compound is used in developing advanced materials including polymers and coatings due to its unique chemical properties.

- Research: It is utilized in chemical research for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 2-Chloro-5-methylbenzotrifluoride focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules or modifying existing ones. Additionally, exploring its interactions with biological systems could reveal potential therapeutic uses or environmental impacts.

Several compounds share structural similarities with 2-Chloro-5-methylbenzotrifluoride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-5-methylbenzotrifluoride | Contains bromine instead of chlorine | Exhibits different reactivity patterns due to bromine |

| 4-Chloro-2-methylbenzotrifluoride | Chlorine at a different position | May show varied electrophilic substitution behavior |

| 3-Chloro-4-methylbenzotrifluoride | Chlorine and methyl groups at different positions | Different steric effects influencing reactivity |

Uniqueness

The uniqueness of 2-Chloro-5-methylbenzotrifluoride lies in its specific arrangement of chlorine and trifluoromethyl groups on the benzene ring. This configuration not only influences its chemical reactivity but also its physical properties, making it particularly useful in organic synthesis compared to other similar compounds.

Photocatalytic Chlorination Approaches

Photocatalytic chlorination represents a modern and environmentally sustainable approach for the synthesis of 2-Chloro-5-methylbenzotrifluoride. This methodology leverages visible light activation to promote selective halogenation reactions under mild conditions [1] [2].

Visible Light-Promoted Chlorination Systems

The most extensively studied photocatalytic approach employs ruthenium-based photocatalysts in combination with nitrogen-chlorosuccinimide as the chlorine source [1]. When tris(bipyridyl)ruthenium dichloride is utilized as the photocatalyst under visible light irradiation, the reaction proceeds through a photoredox mechanism involving single electron transfer processes. The excited photocatalyst generates chlorine radicals from nitrogen-chlorosuccinimide, which subsequently undergo selective electrophilic aromatic substitution with the methylbenzotrifluoride substrate [1].

Research has demonstrated that benzophenone can serve as an effective organophotocatalyst for carbon-hydrogen chlorination reactions [1]. Under irradiation with household compact fluorescence lamps in acetonitrile at room temperature, benzophenone facilitates the chlorination of benzylic positions with nitrogen-chlorosuccinimide. This approach shows particular effectiveness for substrates bearing electron-withdrawing groups on the aromatic ring, making it suitable for trifluoromethyl-substituted compounds [1].

Acridinium-Based Photocatalytic Systems

Advanced photocatalytic systems employing 9-mesityl-10-methylacridinium chloride have shown promising results for selective chlorination reactions [1]. These organic photocatalysts operate through a mechanism involving oxidative quenching of the excited photocatalyst by nitrogen-chlorosuccinimide, followed by hydrogen atom transfer to generate benzylic radicals. The resulting radicals then capture chlorine atoms to form the desired chlorinated products [1].

Mechanistic Considerations in Photocatalytic Chlorination

The photocatalytic chlorination mechanism involves multiple distinct pathways depending on the specific photocatalyst employed [1]. In ruthenium-catalyzed systems, the process begins with visible light excitation of the metal complex, followed by reductive quenching by the substrate or oxidative quenching by the chlorinating agent. The resulting radical intermediates undergo rapid chlorine atom transfer to yield the final chlorinated product [1].

Direct photolysis studies of benzotrifluoride derivatives have revealed important structure-reactivity relationships that influence the efficiency of photocatalytic chlorination [3] [4]. Research indicates that electron-donating substituents enhance the reactivity toward photodefluorination and subsequent chlorination, while electron-withdrawing groups decrease the reaction efficiency [3] [4].

| Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Catalyst/Photocatalyst | Solvent |

|---|---|---|---|---|---|

| Visible light + NCS | Room temperature | 8-24 | 64-78 | Ru(bpy)₃Cl₂ | MeCN |

| Blue LED + NCS + Acr⁺-Mes | Room temperature | 12-18 | 21-77 | Acr⁺-Mes | CH₂Cl₂ |

| Household light + Benzophenone | Room temperature | 6-12 | 45-85 | Benzophenone | MeCN |

| UV photolysis | 25-80 | 1-6 | 30-90 | None | H₂O/MeCN |

Gas-Phase Thermocatalytic Synthesis

Gas-phase thermocatalytic synthesis provides an industrially viable route for the large-scale production of 2-Chloro-5-methylbenzotrifluoride through direct halogenation of methylbenzotrifluoride precursors at elevated temperatures [5] [6].

High-Temperature Vapor-Phase Chlorination

Vapor-phase chlorination reactions typically operate at temperatures ranging from 300 to 500°C using heterogeneous catalysts [5] [6]. These processes involve the direct reaction of chlorine gas with methylbenzotrifluoride substrates in the presence of metal oxide or metal halide catalysts. The high-temperature conditions facilitate rapid chlorine-hydrogen exchange while maintaining reasonable selectivity for the desired regioisomer [6].

Industrial implementations of vapor-phase chlorination employ tubular reactors with controlled residence times to optimize conversion and selectivity [6]. Research has shown that reaction temperatures of 310°C with hydrogen fluoride and chlorine co-feeding can achieve benzotrifluoride yields exceeding 95% when appropriate catalyst regeneration protocols are employed [6].

Catalyst Systems for Thermocatalytic Synthesis

Chromium oxide supported on alumina represents one of the most effective catalyst systems for gas-phase chlorination of trifluoromethyl-substituted aromatics [6]. These catalysts demonstrate excellent thermal stability and can maintain activity for extended periods when operated under optimized conditions. The chromium centers facilitate both chlorine activation and substrate adsorption, promoting selective electrophilic substitution [6].

Iron-based catalysts supported on alumina have also shown significant activity for thermocatalytic halogenation reactions [6]. These systems operate through a different mechanism involving iron chloride formation and subsequent regeneration, allowing for continuous operation with periodic catalyst reactivation using chlorine gas [6].

Niobium pentoxide has emerged as a particularly effective catalyst for the conversion of benzotrifluoride derivatives at moderate temperatures [7]. Research demonstrates that niobium oxide-catalyzed reactions can achieve conversions exceeding 85% with selectivities above 90% when operated at 250-300°C [7].

Process Optimization in Gas-Phase Systems

Critical parameters for gas-phase thermocatalytic synthesis include temperature control, pressure management, and residence time optimization [6]. Studies have established that maintaining reaction temperatures between 300-350°C with pressures of 1-2 atmospheres provides optimal balance between conversion and selectivity [6].

Catalyst regeneration protocols are essential for maintaining long-term activity in thermocatalytic systems [6]. Research has shown that periodic treatment with chlorine gas at elevated temperatures can restore catalyst activity by removing carbonaceous deposits and reactivating metal centers [6].

| Temperature (°C) | Pressure (atm) | Catalyst | Residence Time (min) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 300-350 | 1-2 | Cr₂O₃/Al₂O₃ | 5-15 | 70-85 | 80-90 |

| 400-500 | 1-3 | Fe/Al₂O₃ | 10-30 | 60-80 | 75-85 |

| 250-300 | 1 | Nb₂O₅ | 2-8 | 85-95 | 90-95 |

| 350-400 | 2-5 | ZrCl₄ | 15-45 | 55-75 | 70-80 |

Alternative Halogenation Strategies

Beyond photocatalytic and thermocatalytic approaches, several alternative halogenation strategies have been developed for the synthesis of 2-Chloro-5-methylbenzotrifluoride, each offering unique advantages in terms of selectivity, environmental impact, and operational simplicity [8] [9].

Ionic Liquid-Mediated Halogenation

Ionic liquid-based halogenation represents a green chemistry approach that eliminates the need for volatile organic solvents [8]. This methodology employs halide salts in combination with oxidizing agents within ionic liquid media to achieve selective aromatic chlorination. The ionic liquid serves both as solvent and as a source of nucleophilic halide ions that can be oxidized to electrophilic halogenating species [8].

Research has demonstrated that nitrate ionic liquids provide particularly effective media for oxidative halogenation reactions [8]. In these systems, nitric acid oxidizes halide ions to generate electrophilic halogen species that readily react with aromatic substrates. The reduced nitrous acid formed during the process is unstable and undergoes oxidation back to nitric acid by atmospheric oxygen, making the overall process catalytic in the oxidizing agent [8].

Lewis Acid-Catalyzed Halogenation

Lewis acid-catalyzed halogenation using nitrogen-haloimides provides highly selective and efficient access to chlorinated benzotrifluoride derivatives [9]. Zirconium tetrachloride has emerged as particularly effective Lewis acid catalyst for these transformations, enabling high regioselectivity under mild reaction conditions [9].

The mechanism of Lewis acid-catalyzed halogenation involves coordination of the Lewis acid to the nitrogen-haloimide, activating the halogen-nitrogen bond toward heterolytic cleavage [9]. This generates a highly electrophilic halogen species that undergoes selective electrophilic aromatic substitution with the aromatic substrate [9].

Studies have shown that this methodology can be applied to a wide range of aromatic compounds, with the ability to introduce chlorine, bromine, iodine, or fluorine atoms with high regioselectivity [9]. The mild reaction conditions and simple operation make this approach valuable from both environmental and preparative perspectives [9].

Electrochemical Chlorination Approaches

Electrochemical methods for aromatic chlorination offer excellent control over reaction selectivity and environmental friendliness [10]. Photoelectrochemical strategies using hematite photoanodes have demonstrated remarkable selectivity for electrophilic chlorination reactions using sodium chloride as the chlorine source [10].

Research has established that hematite-based photoelectrochemical systems achieve selectivities up to 99% and faradaic efficiencies up to 90% for the chlorination of aromatic compounds [10]. The mechanism involves non-radical chlorine activation through formation of surface-trapped holes on the hematite surface, followed by nucleophilic attack of chloride ions to generate electrophilic chlorine species [10].

Selectfluor-Mediated Halogenation

Selectfluor has proven to be a versatile reagent for both fluorination and chlorination of electron-rich aromatic compounds under mild conditions [11]. This approach involves chlorine-for-fluorine exchange on Selectfluor in the presence of chloride sources, followed by electrophilic aromatic chlorination [11].

The dual functionality of Selectfluor allows for either fluorination or chlorination depending on the reaction conditions and additives employed [11]. When conducted in the presence of hydrochloride salts or triethylammonium chloride, the reaction favors chlorination over fluorination, providing access to chlorinated products with good yields [11].

| Strategy | Reagent | Temperature (°C) | Yield (%) | Selectivity (%) | Advantages |

|---|---|---|---|---|---|

| Ionic liquid halogenation | NaCl + ionic liquid | 80-120 | 70-85 | 85-95 | Green solvent |

| Lewis acid catalyzed | NCS + ZrCl₄ | 0-25 | 85-95 | 90-98 | High selectivity |

| Electrochemical chlorination | NaCl + electrode | Room temperature | 60-75 | 70-80 | Mild conditions |

| Selectfluor-mediated | Selectfluor + Et₃N·HCl | Room temperature | 75-90 | 80-95 | Dual functionality |

Process Optimization and Yield Enhancement

Process optimization for 2-Chloro-5-methylbenzotrifluoride synthesis requires careful consideration of multiple interconnected parameters that influence both reaction yield and product selectivity [12] [13].

Temperature Optimization Strategies

Temperature control represents the most critical parameter for optimizing 2-Chloro-5-methylbenzotrifluoride synthesis across all methodologies [12] [14]. For photocatalytic systems, maintaining temperatures between 20-30°C ensures optimal photocatalyst stability while preventing thermal degradation of light-sensitive intermediates [1]. In contrast, thermocatalytic processes require precise temperature control in the 300-400°C range to balance conversion rates with selectivity requirements [6].

Research has established that temperature optimization can improve yields by 20-30% while simultaneously enhancing selectivity by 15-25% [12]. The temperature-dependent activation of different reaction pathways necessitates careful optimization for each specific catalyst system and substrate combination [14].

Catalyst Loading and Activity Optimization

Catalyst loading optimization involves balancing reaction efficiency with economic considerations [12] [15]. Studies have demonstrated that catalyst loadings between 2-5 mol% provide optimal performance for most halogenation reactions, with higher loadings offering diminishing returns due to catalyst aggregation and increased costs [15].

For Lewis acid-catalyzed systems, catalyst loading directly impacts both the rate of halogen activation and the selectivity of the electrophilic aromatic substitution [9] [15]. Research has shown that optimal catalyst concentrations prevent over-halogenation while maintaining sufficient activity for complete conversion of starting materials [9].

Catalyst regeneration and recycling protocols are essential for industrial applications [6] [15]. Studies have established that periodic treatment with chlorine gas or oxygen can restore catalyst activity in thermocatalytic systems, while organocatalysts in photochemical reactions typically maintain activity throughout multiple reaction cycles [6] [1].

Solvent System Optimization

Solvent selection profoundly influences reaction outcomes in halogenation reactions due to effects on substrate solubility, catalyst stability, and product selectivity [13]. Traditional chlorinated solvents such as carbon tetrachloride and chloroform have been largely replaced by more environmentally acceptable alternatives including acetonitrile, methyl acetate, and dimethyl carbonate [13].

Research has identified specific solvent compatibility issues that must be considered during process optimization [13]. The use of dimethyl sulfoxide with chlorinating reagents requires caution due to potential violent reactions, while tetrahydrofuran can undergo unexpected bromination or chlorination under certain conditions [13].

Solvent ratio optimization in biphasic systems can improve yields by 8-12% while enhancing selectivity by 5-10%[optimization_data]. The optimal organic-to-aqueous phase ratios depend on the specific substrate and halogenating agent employed [16].

Reaction Time and Kinetic Optimization

Reaction time optimization requires understanding of the kinetic profiles for both desired product formation and competing side reactions [17] [14]. Kinetic studies have revealed that optimal reaction times typically range from 4-8 hours for most halogenation methodologies, with longer times leading to over-halogenation or product decomposition [17].

Temperature-dependent kinetic studies have shown that reaction rates follow Arrhenius behavior, but selectivity often decreases at higher temperatures due to increased side reaction rates [17] [14]. This necessitates careful optimization of time-temperature profiles to maximize desired product formation [14].

Substrate Concentration Effects

Substrate concentration optimization impacts both reaction kinetics and product distribution [16] [12]. Research has established that concentrations between 0.1-0.5 M provide optimal balance between reaction efficiency and selectivity [12]. Higher concentrations can lead to substrate aggregation and reduced catalyst accessibility, while lower concentrations result in inefficient use of solvents and catalysts [16].

The relationship between substrate concentration and reaction selectivity is particularly important for halogenation reactions, where high concentrations can favor poly-halogenation pathways [16] [12]. Controlled addition protocols and continuous flow systems can help maintain optimal concentration profiles throughout the reaction [16].

| Parameter | Optimal Range | Impact on Yield (%) | Impact on Selectivity (%) | Critical Factor |

|---|---|---|---|---|

| Catalyst loading (mol%) | 2-5 | +15-25 | +10-20 | Yes |

| Temperature (°C) | 50-80 | +20-30 | +15-25 | Yes |

| Reaction time (h) | 4-8 | +10-15 | +5-8 | Moderate |

| Substrate concentration (M) | 0.1-0.5 | +5-10 | +3-7 | Low |

| Solvent ratio | 1:2-1:4 | +8-12 | +5-10 | Low |

Structural Analysis via X-Ray Crystallography

While specific single-crystal X-ray crystallographic data for 2-Chloro-5-methylbenzotrifluoride (CAS: 80245-27-8) has not been published in the literature, structural analysis can be inferred from related benzotrifluoride derivatives and computational studies. The compound exhibits a molecular formula of C₈H₆ClF₃ with a molecular weight of 194.58 g/mol [1] [2] [3].

The molecular structure consists of a benzene ring bearing three substituents: a chlorine atom at the 2-position, a methyl group at the 5-position, and a trifluoromethyl group at the 1-position. The International Union of Pure and Applied Chemistry (IUPAC) name is 1-chloro-4-methyl-2-(trifluoromethyl)benzene [1] [3] [4]. The compound exhibits an InChI key of CMXLWMLABMJODV-UHFFFAOYSA-N and a canonical Simplified Molecular Input Line Entry System (SMILES) notation of CC1=CC(=C(C=C1)Cl)C(F)(F)F [3].

Crystal structure studies of related trifluoromethyl compounds demonstrate that the trifluoromethyl group typically exhibits rotational disorder due to the relatively low barrier to rotation around the aromatic carbon-carbon bond [5] [6]. This rotational freedom has been observed in multiple trifluoromethyl-containing heterocycles, where crystallographic studies reveal disorder components with varying occupancies ranging from 0.500 to 0.908 [6].

Comparative analysis with structurally similar compounds, such as 2-chlorobenzotrifluoride derivatives, indicates that the presence of electron-withdrawing substituents like chlorine and trifluoromethyl groups significantly influences the molecular geometry and intermolecular interactions [7] [8]. The trifluoromethyl group introduces substantial steric bulk and electronic effects that affect both the planarity of the aromatic system and the packing arrangements in the solid state.

Spectroscopic Profiles (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides valuable structural information for 2-Chloro-5-methylbenzotrifluoride. ¹H Nuclear Magnetic Resonance spectra of related benzotrifluoride derivatives typically exhibit characteristic aromatic proton signals in the 7.0-8.0 parts per million region [9] [10]. The methyl substituent appears as a singlet around 2.3 parts per million, while the aromatic protons show coupling patterns consistent with meta-disubstituted benzene rings.

¹⁹F Nuclear Magnetic Resonance spectroscopy reveals the trifluoromethyl group as a characteristic singlet around -62 to -66 parts per million, consistent with aromatic trifluoromethyl compounds [11] [12]. The chemical shift is influenced by the electronic environment created by the chlorine and methyl substituents, with electron-withdrawing groups typically causing upfield shifts.

¹³C Nuclear Magnetic Resonance analysis shows the trifluoromethyl carbon as a quartet due to coupling with the three fluorine atoms, typically appearing around 120-130 parts per million with a coupling constant of approximately 270-280 Hertz [13] [12]. The aromatic carbons appear in the characteristic 120-140 parts per million region, with the quaternary carbon bearing the trifluoromethyl group showing the expected quartet splitting pattern.

Fourier Transform Infrared spectroscopy of benzotrifluoride derivatives exhibits characteristic absorption bands. The carbon-fluorine stretching vibrations of the trifluoromethyl group appear as strong absorptions in the 1100-1300 wavenumber region [11] [14]. Specifically, the symmetric and antisymmetric carbon-fluorine stretches are observed around 1152 and 1328 wavenumbers, respectively, based on studies of parent benzotrifluoride [11] [14]. The aromatic carbon-carbon stretching vibrations appear around 1457 and 1614 wavenumbers, while the aromatic carbon-hydrogen stretching modes are observed in the 3000-3100 wavenumber region [11] [14].

The chlorine substituent influences the vibrational spectrum through its effect on the ring breathing modes and carbon-chlorine stretching vibrations, typically observed in the 600-800 wavenumber region. The methyl group contributes characteristic carbon-hydrogen stretching and bending vibrations around 2900-3000 wavenumbers and 1400-1500 wavenumbers, respectively.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 194 for 2-Chloro-5-methylbenzotrifluoride. The fragmentation pattern typically includes loss of the trifluoromethyl group (mass 69) and subsequent aromatic rearrangements. The isotope pattern shows the characteristic chlorine isotope distribution with peaks at mass 194 and 196 in approximately 3:1 ratio due to the presence of ³⁵Cl and ³⁷Cl isotopes [15].

Thermodynamic Properties

The thermodynamic properties of 2-Chloro-5-methylbenzotrifluoride can be estimated based on available data for the compound and related benzotrifluoride derivatives. The molecular weight is 194.58 grams per mole [1] [2] [4], and the compound exists as a liquid at room temperature [3].

The predicted boiling point is 177.9 ± 35.0 degrees Celsius at atmospheric pressure [1]. This value is consistent with other methylated benzotrifluoride derivatives, where the presence of the methyl group slightly increases the boiling point compared to unsubstituted benzotrifluoride, which has a boiling point of approximately 102 degrees Celsius [16] [17].

The predicted density is 1.287 ± 0.06 grams per cubic centimeter at 20 degrees Celsius [1] [18]. This density is typical for halogenated aromatic compounds and reflects the contribution of the chlorine atom and trifluoromethyl group to the molecular mass.

The predicted flash point is 68.7 degrees Celsius [19] [18], indicating moderate flammability characteristics. The vapor pressure is estimated at 0.994 millimeters of mercury at 25 degrees Celsius [19] [18], suggesting moderate volatility at ambient conditions.

Thermodynamic studies of parent benzotrifluoride provide insight into the thermal behavior of related compounds. The heat capacity, entropy, and enthalpy functions have been extensively characterized for benzotrifluoride, showing that internal rotation of the trifluoromethyl group contributes significantly to the thermodynamic properties [16]. The trifluoromethyl group exhibits nearly free rotation, which affects the molecular entropy and heat capacity calculations.

Solubility and Partition Coefficients

The solubility characteristics of 2-Chloro-5-methylbenzotrifluoride are influenced by its hydrophobic nature due to the presence of both chlorine and trifluoromethyl substituents. While specific solubility data for this compound are not available in the literature, the behavior can be predicted based on structural analogues and physicochemical properties.

The compound is expected to have limited water solubility due to its lipophilic character. Related benzotrifluoride derivatives show low aqueous solubility, typically in the range of 50-100 milligrams per liter [20]. The presence of the chlorine atom and methyl group further reduces water solubility compared to parent benzotrifluoride.

The octanol-water partition coefficient is a critical parameter for understanding the environmental fate and biological activity of organic compounds [21] [22] [23]. For trifluoromethylbenzene (parent compound without chlorine and methyl substituents), experimental values show a log P of 3.01 [24], indicating strong lipophilic character. The addition of chlorine and methyl substituents in 2-Chloro-5-methylbenzotrifluoride is expected to increase this value further, likely resulting in a log P value in the range of 3.5-4.0.

The compound is expected to be readily soluble in organic solvents such as chloroform, methanol, and other non-polar to moderately polar solvents [25] [26]. This solubility profile is consistent with other halogenated aromatic compounds containing trifluoromethyl groups.

The partition behavior is influenced by the electron-withdrawing effects of both the chlorine and trifluoromethyl groups, which reduce electron density on the aromatic ring and affect intermolecular interactions with both aqueous and organic phases [27]. The Abraham descriptors, which provide a comprehensive framework for predicting partition coefficients across multiple solvent systems, would be valuable for this compound but have not been experimentally determined [27].

Storage recommendations typically specify temperatures of 2-8 degrees Celsius in sealed containers under inert atmosphere to prevent degradation [1] [28], indicating some sensitivity to environmental conditions that may affect long-term stability and solubility characteristics.

Data Tables

Table 1: Basic Molecular Properties of 2-Chloro-5-methylbenzotrifluoride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 80245-27-8 | [1] [2] [3] |

| Molecular Formula | C₈H₆ClF₃ | [1] [2] [3] |

| Molecular Weight | 194.58 g/mol | [1] [2] [3] |

| IUPAC Name | 1-chloro-4-methyl-2-(trifluoromethyl)benzene | [1] [3] [4] |

| InChI Key | CMXLWMLABMJODV-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=C(C=C1)Cl)C(F)(F)F | [3] |

Table 2: Physical and Thermodynamic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 177.9 ± 35.0°C | Predicted | [1] |

| Density | 1.287 ± 0.06 g/cm³ | Predicted | [1] [18] |

| Flash Point | 68.7°C | Predicted | [19] [18] |

| Vapor Pressure | 0.994 mmHg at 25°C | Predicted | [19] [18] |

| Physical State | Liquid | Experimental | [3] |

| Storage Temperature | 2-8°C | Recommended | [1] [28] |

Table 3: Spectroscopic Characteristics

| Technique | Key Observations | Typical Range | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic protons | 7.0-8.0 ppm | [9] [10] |

| ¹H NMR | Methyl group | ~2.3 ppm | [9] [10] |

| ¹⁹F NMR | Trifluoromethyl group | -62 to -66 ppm | [11] [12] |

| ¹³C NMR | CF₃ carbon (quartet) | 120-130 ppm | [13] [12] |

| FT-IR | C-F stretching | 1100-1300 cm⁻¹ | [11] [14] |

| FT-IR | Aromatic C=C | 1457, 1614 cm⁻¹ | [11] [14] |

| MS | Molecular ion | m/z 194/196 | [15] |